5-O-Acetyl Gemcitabine

Prodrug Stability Human Plasma Metabolism Antimetabolite Pharmacokinetics

5-O-Acetyl Gemcitabine is a 5′-O-acyl ester prodrug of the nucleoside analog gemcitabine (2′,2′-difluorodeoxycytidine; dFdC), bearing an acetyl group at the 5′-hydroxyl position of the deoxyribose moiety. Gemcitabine is a frontline antimetabolite for pancreatic, non-small cell lung, breast, and bladder cancers, but its clinical efficacy is severely constrained by rapid enzymatic deamination by cytidine deaminase (CDA) to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU), resulting in a plasma elimination half-life of approximately 15–20 minutes.

Molecular Formula C₁₁H₁₃F₂N₃O₅
Molecular Weight 305.23
Cat. No. B1159689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Acetyl Gemcitabine
Synonyms((2R,3R,5R)-5-(4-Amino-2-oxopyrimidin 1(2H)-yl)-4,4-difluoro-3-hydroxy-_x000B_tetrahydrofuran-2-yl)methyl Acetate; 
Molecular FormulaC₁₁H₁₃F₂N₃O₅
Molecular Weight305.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-O-Acetyl Gemcitabine (CAS 2641522-73-6): A 5′-O-Acyl Prodrug of Gemcitabine Engineered for Enhanced Metabolic Stability


5-O-Acetyl Gemcitabine is a 5′-O-acyl ester prodrug of the nucleoside analog gemcitabine (2′,2′-difluorodeoxycytidine; dFdC), bearing an acetyl group at the 5′-hydroxyl position of the deoxyribose moiety [1]. Gemcitabine is a frontline antimetabolite for pancreatic, non-small cell lung, breast, and bladder cancers, but its clinical efficacy is severely constrained by rapid enzymatic deamination by cytidine deaminase (CDA) to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU), resulting in a plasma elimination half-life of approximately 15–20 minutes [2][3]. The 5′-O-acetylation strategy is designed to sterically shield the molecule from CDA-mediated inactivation and increase lipophilicity to enhance cellular uptake and pharmacokinetic performance [1].

5-O-Acetyl Gemcitabine Cannot Be Substituted with Gemcitabine: Mechanistic and Pharmacokinetic Divergence Precludes Functional Equivalence


Procurement substitution of 5-O-Acetyl Gemcitabine with unmodified gemcitabine is scientifically indefensible due to fundamentally divergent metabolic fates and activation kinetics. Gemcitabine is subject to rapid first-pass deamination by cytidine deaminase (CDA), leading to a plasma half-life of 15–20 minutes and extensive systemic conversion to inactive dFdU [1][2]. In contrast, the 5′-O-acetyl group confers protection against CDA-mediated degradation, substantially prolonging the intact prodrug's residence time and altering its biodistribution profile [3]. Furthermore, the acetyl modification increases lipophilicity, which can alter cellular uptake mechanisms—potentially bypassing nucleoside transporter dependence and impacting tissue-specific accumulation [3]. Consequently, experimental outcomes (e.g., in vitro IC50 determinations, in vivo tumor growth inhibition, pharmacokinetic parameter estimation) obtained with unmodified gemcitabine are not translatable to 5-O-Acetyl Gemcitabine, and vice versa. The following section provides quantitative evidence delineating these differential properties.

Quantitative Differentiation Evidence for 5-O-Acetyl Gemcitabine: Head-to-Head Stability and Pharmacokinetic Comparisons


Superior Ex Vivo Metabolic Stability in Human Plasma: 5-O-Acetyl Gemcitabine vs. Parent Gemcitabine

In head-to-head stability testing under identical conditions in human plasma over 120 minutes at 37°C, 5-O-Acetyl Gemcitabine demonstrates markedly superior stability compared to unmodified gemcitabine. The prodrug exhibits >99% parent compound remaining, whereas gemcitabine shows only 87% remaining . This difference reflects the protective effect of 5′-O-acetylation against plasma esterases and CDA-mediated deamination that rapidly degrades the parent drug.

Prodrug Stability Human Plasma Metabolism Antimetabolite Pharmacokinetics

Extended Hydrolysis Half-Life in Human Plasma: 5-O-Acetyl Gemcitabine vs. 4-N-Valproate Gemcitabine Derivatives

The hydrolysis half-life (t½) of 5-O-Acetyl Gemcitabine in human plasma at 37°C is 2.3 hours . This represents an intermediate release profile—sufficient to permit tumor uptake and distribution prior to activation, yet faster than the 6.5-hour half-life observed for 4-N-valproate gemcitabine derivatives, which carry a risk of incomplete activation within the therapeutic window . The 2.3-hour t½ positions 5-O-Acetyl Gemcitabine as a prodrug with balanced stability and timely bioactivation kinetics.

Prodrug Hydrolysis Kinetics Plasma Half-Life Drug Activation Profiling

Altered Physicochemical Properties: Increased Lipophilicity Relative to Gemcitabine

The 5′-O-acetylation of gemcitabine replaces a polar hydroxyl group with a hydrophobic acetyl moiety, resulting in increased lipophilicity relative to the parent compound. While precise logP values for 5-O-Acetyl Gemcitabine are not explicitly published in open primary literature, the structural modification is class-consistent with lipophilic gemcitabine prodrugs which demonstrate enhanced membrane permeability and altered cellular uptake mechanisms [1][2]. In contrast, unmodified gemcitabine is hydrophilic and relies primarily on human equilibrative nucleoside transporter 1 (hENT1) for cellular entry—a transporter frequently downregulated in gemcitabine-resistant tumors [1]. Increased lipophilicity may enable passive diffusion across lipid bilayers, potentially circumventing hENT1-dependent resistance.

Lipophilicity Drug Permeability Cellular Uptake Prodrug Design

Prospective In Vivo Pharmacokinetic Differentiation: Extended Half-Life and Increased AUC Rationale

While direct in vivo pharmacokinetic data for 5-O-Acetyl Gemcitabine remain limited in the public domain, the compound's demonstrated ex vivo plasma stability (>99% remaining at 120 min vs. 87% for gemcitabine) and extended hydrolysis half-life (2.3 hours) provide a strong basis for predicting altered in vivo pharmacokinetics . Parent gemcitabine exhibits a clinical plasma elimination half-life of only 15–20 minutes and an AUC of approximately 21 μM·h following a standard 1,000 mg/m² infusion [1]. The substantial improvement in ex vivo metabolic stability for the 5′-O-acetyl prodrug is expected to translate to prolonged plasma half-life and increased area under the concentration-time curve (AUC) in vivo, relative to equimolar doses of gemcitabine.

Pharmacokinetic Modeling AUC Plasma Half-Life Prodrug Activation

Validated Research and Industrial Application Scenarios for 5-O-Acetyl Gemcitabine


Analytical Reference Standard for Gemcitabine API Quality Control and Method Validation

5-O-Acetyl Gemcitabine is a fully characterized chemical compound utilized as a reference standard for gemcitabine active pharmaceutical ingredient (API) in analytical method development, method validation (AMV), and quality control (QC) applications. The compound is compliant with regulatory guidelines and serves as a reference standard for traceability against pharmacopeial standards (USP or EP) during drug development and commercial production . This application is directly supported by the compound's well-defined chemical identity (CAS 2641522-73-6, molecular formula C₁₁H₁₃F₂N₃O₅, MW 305.23 g/mol) and its established purity profile [1].

In Vitro Prodrug Stability and Activation Kinetics Research in Cancer Cell Models

Based on the demonstrated ex vivo plasma stability (>99% remaining at 120 min) and hydrolysis half-life of 2.3 hours , 5-O-Acetyl Gemcitabine is ideally suited for in vitro investigations of prodrug activation kinetics in cancer cell lines. Researchers can utilize this compound to study the rate-limiting steps of prodrug hydrolysis, intracellular esterase activity, and the temporal relationship between prodrug exposure and downstream pharmacodynamic effects (e.g., dFdCTP incorporation into DNA, ribonucleotide reductase inhibition). The intermediate stability profile allows for controlled, time-resolved experiments that are not feasible with rapidly degraded parent gemcitabine.

In Vivo Pharmacokinetic and Efficacy Studies in Gemcitabine-Resistant or hENT1-Deficient Tumor Models

Given the class-consistent increase in lipophilicity conferred by 5′-O-acylation [1], 5-O-Acetyl Gemcitabine is a compelling candidate for in vivo efficacy studies in gemcitabine-resistant xenograft models. Tumors with downregulated hENT1 expression exhibit poor uptake of hydrophilic gemcitabine, contributing to clinical chemoresistance. The increased lipophilicity of 5-O-Acetyl Gemcitabine may enable hENT1-independent passive diffusion across cell membranes, offering a mechanistically distinct route of cellular entry. Furthermore, the projected extended plasma half-life (inferred from ex vivo stability data) supports less frequent dosing regimens in murine xenograft or orthotopic tumor models, potentially improving tolerability and enabling sustained tumor drug exposure .

Synthetic Intermediate for Advanced Gemcitabine Prodrug and Drug Delivery System Development

5-O-Acetyl Gemcitabine serves as a key synthetic intermediate and building block for the development of more complex gemcitabine prodrug systems. The 5′-O-acetyl protecting group can be selectively removed or further functionalized to generate a variety of 5′-O-modified gemcitabine analogs, including lipophilic conjugates, polymer-drug conjugates, and nanoparticle-formulated prodrugs [2]. This application is grounded in established synthetic methodologies for nucleoside acylation and the well-characterized reactivity of the 5′-O-acetyl ester moiety [2].

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